

Application Notes and Protocols: Hsp90-Cdc37-IN-3 Co-Immunoprecipitation Assay with Hsp90

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Compound of Interest

Compound Name: Hsp90-Cdc37-IN-3

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Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical nodes in signaling pathways implicated in cancer. The co-chaperone Cdc37 plays a pivotal role in recruiting protein kinase clients to the Hsp90 machinery, making the Hsp90-Cdc37 interaction a key checkpoint for oncogenic kinase stability.[1][2][3] Consequently, disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy in oncology, offering a more selective approach compared to traditional Hsp90 ATPase inhibitors.[2]

These application notes provide a detailed protocol for a co-immunoprecipitation (co-IP) assay to investigate the disruption of the Hsp90-Cdc37 interaction by a small molecule inhibitor, here designated as IN-3. This assay is fundamental for validating target engagement and elucidating the mechanism of action of novel Hsp90-Cdc37 PPI inhibitors.

Data Presentation

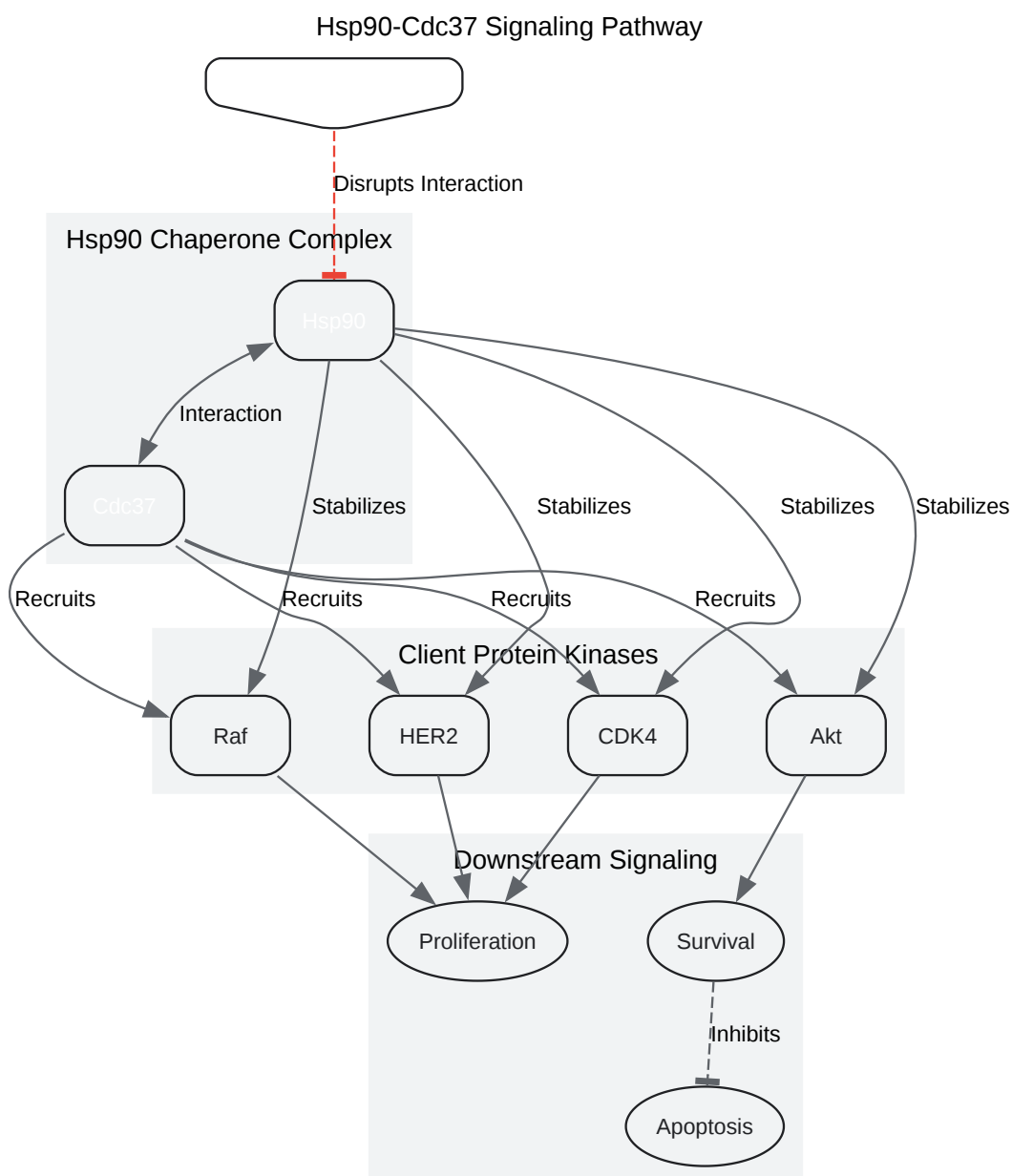
The interaction between Hsp90 and Cdc37, and the effect of inhibitors, can be quantified to understand binding affinities and inhibitory concentrations. The following table summarizes key quantitative data from studies on the Hsp90-Cdc37 complex.

Parameter	Value	Method	Comments	Reference
Binding Affinity (Kd) of Hsp90-Cdc37	2.17 μ M	Isothermal Titration Calorimetry (ITC)	Represents the binding affinity between the wild-type proteins.	[4]
Binding Affinity of Hsp90 Mutants to Cdc37				
Hsp90 (E47A)	No binding detected	ITC	Highlights the critical role of residue E47 in Hsp90 for the interaction.	[4]
Hsp90 (Q133A)	No binding detected	ITC	Indicates the importance of residue Q133 in Hsp90 for binding to Cdc37.	[4]
Hsp90 (R46A)	8.85 μ M	ITC	Shows a reduced binding affinity compared to wild-type.	[4]
Hsp90 (Y61A)	6.85 μ M	ITC	Shows a reduced binding affinity compared to wild-type.	[4]
Binding Affinity of Cdc37 Mutants to Hsp90				
Cdc37 (R167A)	No binding detected	ITC	Demonstrates the essential role	[4]

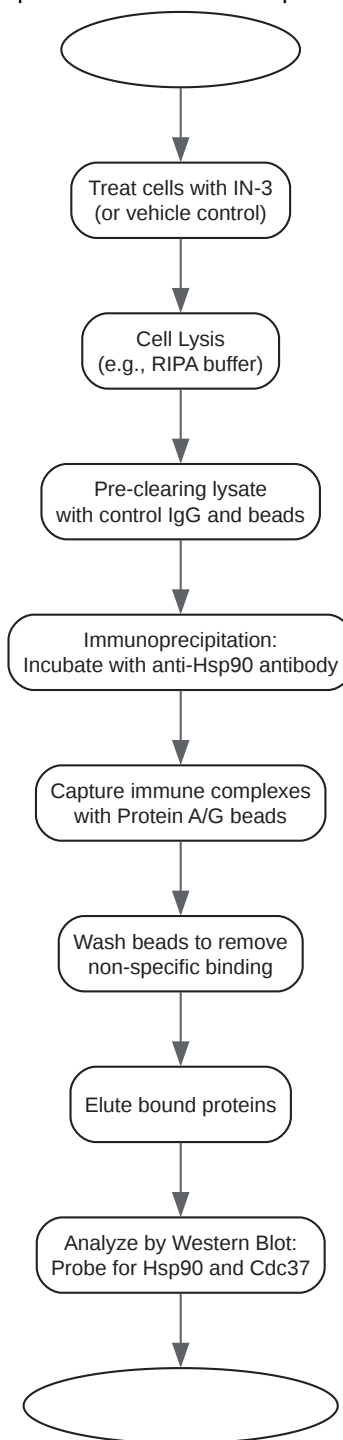
			of residue R167 in Cdc37 for the interaction.
Cdc37 (Q208A)	3.51 μ M	ITC	Shows a slightly reduced binding affinity compared to wild-type. [4]
Cdc37 (R246A)	6.02 μ M	ITC	Shows a reduced binding affinity compared to wild-type. [4]
Inhibitor Effect (DDO-5936)	Dose-dependent decrease in Hsp90-Cdc37 interaction	Co-Immunoprecipitation	Observed in HCT116 cells treated with 5, 10, and 25 μ M of DDO-5936. [4]

Signaling Pathway and Experimental Workflow

To visualize the critical role of the Hsp90-Cdc37 interaction and the experimental approach to study its inhibition, the following diagrams are provided.



Co-Immunoprecipitation Workflow for Hsp90-Cdc37 Interaction

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